BenchChemオンラインストアへようこそ!

Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Protecting Groups Medicinal Chemistry Synthetic Methodology

This N-carbamate-protected arylpiperazine derivative is an essential advanced intermediate for CNS drug discovery. The methyl carbamate masks the basic nitrogen (pKa ~3.76 vs. ~9.05 for the unprotected amine), eliminating nucleophilic side reactions and enabling chemoselective transformations on the opposite nitrogen or aryl ring. This protective strategy shortens synthetic routes and improves overall yields in multi-step syntheses, making it a privileged fragment for focused library generation and PROTAC linker attachment. The 3,4-dimethylphenyl motif drives CNS-compatible lipophilicity (XLogP3 2.4, TPSA 32.8 Ų), adhering to MPO-CNS score guidelines for favorable brain exposure.

Molecular Formula C14H20N2O2
Molecular Weight 248.326
CAS No. 501104-50-3
Cat. No. B2515826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate
CAS501104-50-3
Molecular FormulaC14H20N2O2
Molecular Weight248.326
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)C(=O)OC)C
InChIInChI=1S/C14H20N2O2/c1-11-4-5-13(10-12(11)2)15-6-8-16(9-7-15)14(17)18-3/h4-5,10H,6-9H2,1-3H3
InChIKeyORWUTZSBMBWAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(3,4-Dimethylphenyl)Piperazine-1-Carboxylate (CAS 501104-50-3) — N‑Carbamate Piperazine Research Intermediate


Methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate (CAS 501104‑50‑3) is an N‑carbamate‑protected arylpiperazine derivative [1]. Its core piperazine heterocycle is N‑arylated with a 3,4‑dimethylphenyl group, and the opposite nitrogen carries a methyl carbamate moiety. This substitution pattern confers a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 32.8 Ų, and a molecular weight of 248.32 g·mol⁻¹ [2]. Unlike simple N‑phenylpiperazines, the carbamate‑masked nitrogen can be deprotected under mild conditions, enabling further functionalization while preserving the lipophilic aryl motif [3].

Why 1‑(3,4‑Dimethylphenyl)Piperazine Cannot Substitute for Methyl 4‑(3,4‑Dimethylphenyl)Piperazine‑1‑Carboxylate in Research Applications


1‑(3,4‑Dimethylphenyl)piperazine (CAS 1014‑05‑7) and methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate share the same 3,4‑dimethylphenyl‑piperazine core but differ critically in their N‑functionalisation. The primary amine of the former (pKa ~9.0) is a strong nucleophile and base that can participate in uncontrolled side reactions during multi‑step syntheses. In contrast, the methyl carbamate group of the target compound masks the basic nitrogen, reducing its pKa to approximately 3.76 [1] and eliminating its nucleophilicity. This protective strategy is essential for chemoselective transformations on the opposite nitrogen or the aryl ring. Interchanging the two compounds would result in a complete loss of synthetic control, rendering the unprotected analogue unsuitable for applications that require a masked amine handle.

Quantitative Evidence for Methyl 4-(3,4-Dimethylphenyl)Piperazine-1-Carboxylate vs. Closest Analogs


Reduced Basicity & pKa Differential Confers Chemoselectivity Advantage Over Unprotected 1‑(3,4‑Dimethylphenyl)piperazine

The methyl carbamate group of the target compound drastically lowers the basicity of the piperazine N1 nitrogen relative to the unsubstituted secondary amine in 1‑(3,4‑dimethylphenyl)piperazine. This is reflected in the predicted pKa values: the carbamate nitrogen has a pKa of 3.76 ± 0.20 [1], whereas the protonated amine in the comparator has a predicted pKa of 9.05 ± 0.10 . The >5‑unit pKa drop eliminates competitive proton transfer and nucleophilic interference during alkylation, acylation, or cross‑coupling steps directed at the N4‑aryl moiety.

Protecting Groups Medicinal Chemistry Synthetic Methodology

Predicted Lipophilicity (XLogP3) Aligned with CNS Drug‑Like Space While Maintaining Synthetic Handle

The computed XLogP3 value of 2.4 for methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate [1] places it within the favourable lipophilicity range (1 < XLogP3 < 3) recommended for orally bioavailable CNS agents [2]. The comparator 1‑(3,4‑dimethylphenyl)piperazine lacks a measured XLogP3 value in the same database, but its structural analogue, 1‑phenylpiperazine, has a reported logP of ~1.5 [3]. The 0.9‑unit higher lipophilicity of the target compound arises from the combination of the 3,4‑dimethyl substitution and the methyl carbamate cap, which may enhance passive membrane permeability without sacrificing the synthetic utility of a masked amine.

CNS Drug Discovery ADME Physicochemical Profiling

Topological Polar Surface Area (TPSA) of 32.8 Ų Predicts Favourable Blood–Brain Barrier Penetration Relative to More Polar Carbamate Variants

The TPSA of methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate is computed as 32.8 Ų [1]. This value lies well below the widely accepted 60–70 Ų threshold for high CNS penetration [2]. A closely related analog, methyl piperazine‑1‑carboxylate (CAS 50606‑31‑0), which lacks the 3,4‑dimethylphenyl substitution, has a predicted TPSA of approximately 42.8 Ų [3]. The 10 Ų reduction in TPSA achieved by incorporating the lipophilic 3,4‑dimethylphenyl group is expected to correlate with a measurable improvement in passive brain uptake.

Blood–Brain Barrier Permeability CNS Multiparameter Optimization Drug Design

Predicted Boiling Point of 398 °C Indicates Non‑Volatile, Storage‑Stable Solid Under Ambient Conditions

The predicted boiling point of methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate is 398.0 ± 42.0 °C at 760 mmHg [1]. The comparator 1‑(3,4‑dimethylphenyl)piperazine exhibits a predicted boiling point of 339.0 ± 42.0 °C under identical conditions . The ~60 °C increase in boiling point is consistent with the higher molecular weight and stronger intermolecular interactions (dipole–dipole and van der Waals) of the carbamate derivative. Importantly, the high boiling point confirms that the compound is a non‑volatile solid at standard laboratory temperatures, eliminating evaporative loss during long‑term storage and simplifying handling in automated liquid‑dispensing platforms.

Compound Storage Physical Stability Analytical Chemistry

Recommended Applications for Methyl 4-(3,4-Dimethylphenyl)Piperazine-1-Carboxylate Based on Differentiated Properties


CNS‑Focused Medicinal Chemistry Campaigns Requiring Brain‑Penetrant Fragments

The combination of an XLogP3 of 2.4 and a TPSA of 32.8 Ų positions methyl 4‑(3,4‑dimethylphenyl)piperazine‑1‑carboxylate as a privileged fragment for central nervous system (CNS) drug discovery. The physicochemical profile adheres to the MPO‑CNS score guidelines for favourable brain exposure [1]. Researchers can exploit the carbamate protecting group to generate diverse piperazine‑containing libraries by deprotecting and functionalising the N1 nitrogen, all while retaining the 3,4‑dimethylphenyl motif that drives CNS‑compatible lipophilicity [2].

Chemoselective Scaffold Elaboration Using Masked Amine Protection Strategies

The pronounced difference in pKa (3.76 vs. 9.05 for the unprotected analogue) enables chemoselective transformations at the N4‑aryl ring or the ester carbonyl without interference from the N1‑carbamate nitrogen [1]. This property makes the compound ideally suited as an advanced intermediate in multi‑step syntheses where an unprotected secondary amine would necessitate additional protection/deprotection cycles, thereby shortening synthetic routes and improving overall yields [2].

Preparation of Piperazine‑Containing Bioisosteres and Pharmacophore Probes

The 3,4‑dimethylphenyl‑piperazine core is a recognised bioisostere for indole and other heteroaromatic motifs in serotonin and dopamine receptor ligands [1]. The carbamate‑protected form allows researchers to assemble focused libraries that probe the steric and electronic requirements of these receptor binding sites, using the methyl carbamate as a temporary cap that can be later removed to introduce diverse acyl, sulfonyl, or alkyl groups [2].

Building Block for Covalent Inhibitor and PROTAC Synthesis

The presence of a methyl carbamate handle provides a latent amine that can be unmasked under mild acidic or basic conditions. The liberated piperazine nitrogen can subsequently serve as an attachment point for linkers in PROTAC (Proteolysis‑Targeting Chimera) molecules or for electrophilic warheads in covalent inhibitor design [1]. The 3,4‑dimethylphenyl group may additionally confer target‑specific binding affinity in preliminary fragment screens [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3,4-dimethylphenyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.